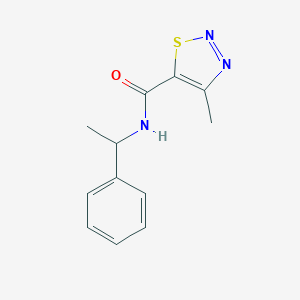

4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(1-phenylethyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-8(10-6-4-3-5-7-10)13-12(16)11-9(2)14-15-17-11/h3-8H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPONLCDRJEXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329595 | |

| Record name | 4-methyl-N-(1-phenylethyl)thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

722460-34-6 | |

| Record name | 4-methyl-N-(1-phenylethyl)thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiadiazoles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiadiazoles.

Scientific Research Applications

Medicinal Chemistry

-

Anti-inflammatory Properties

- The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

-

Anticancer Potential

- Research indicates that 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide exhibits moderate anticancer activity against various cancer cell lines. Mechanisms may include induction of apoptosis and interference with cell signaling pathways.

- Antimicrobial and Antifungal Activities

Agricultural Applications

The compound is also explored for its potential as a crop protection agent due to its biological activity against pests and pathogens. Thiadiazole derivatives are recognized for their effectiveness in enhancing plant resistance to diseases .

Industrial Applications

In addition to its medicinal uses, 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide serves as a building block in the synthesis of more complex molecules. It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide in animal models. Results indicated significant reduction in inflammation markers when administered prior to inflammatory stimuli, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro tests against various cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis at specific concentrations. Further studies are needed to elucidate the detailed mechanisms involved.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives The target compound’s 1,2,3-thiadiazole core distinguishes it from the more commonly studied 1,3,4-thiadiazoles. For instance, 1,3,4-thiadiazole derivatives, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, exhibit broad antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), with inhibition zones of 12–16 mm at 0.1% concentration . The positional isomerism of sulfur and nitrogen atoms in the thiadiazole ring likely influences electronic properties and bioactivity, though direct comparisons are absent in the evidence.

Thiadiazole vs. Thiazole Derivatives Replacing the thiadiazole core with a thiazole ring, as seen in substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides, alters the molecule’s polarity and hydrogen-bonding capacity. Thiazole derivatives are often explored for kinase inhibition and antiviral properties, but their activity profiles differ significantly from thiadiazoles due to structural disparities .

Substituent Effects

N-(1-Phenylethyl) Group The 1-phenylethyl substituent is shared with pyridine-based antimicrobial agents (e.g., 6-amino-2-imino-1-(1-phenylethyl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile), which show moderate activity against Gram-negative bacteria (Escherichia coli) . The stereochemistry of the 1-phenylethyl group (R/S) can critically influence molecular interactions; for example, ferroelectric compounds like N-[(S)-1-phenylethyl]-naphthalenediimide exhibit phase transitions dependent on chiral configuration .

In contrast, fluorinated aromatic substituents (e.g., 4-(4-fluorophenyl) in pyridine derivatives) are associated with increased metabolic stability and target affinity .

Comparative Data Table

Research Findings and Implications

- Synthetic Pathways : The target compound could be synthesized via carboxamide coupling, analogous to thiazole derivatives in , using 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and (R/S)-1-phenylethylamine .

- Activity Gaps : Unlike 1,3,4-thiadiazoles or pyridine analogs, the target compound’s bioactivity remains uncharacterized. Prioritizing assays against bacterial/fungal strains (as in ) is recommended.

- Stereochemistry : The chiral 1-phenylethyl group warrants resolution into enantiomers to assess configuration-dependent effects, as demonstrated in ferroelectric materials .

Biological Activity

4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H13N3OS

- Molar Mass : 247.316 g/mol

- CAS Number : 722460-34-6

The compound features a thiadiazole ring that contributes to its unique chemical and biological properties. Its structure includes a methyl group and a phenylethyl substituent, enhancing its solubility and bioactivity compared to other thiadiazole derivatives .

Synthesis

The synthesis of 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 1-phenylethylamine. This reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane. The process generally requires stirring at room temperature for several hours .

Anti-inflammatory Properties

One of the most notable biological activities of this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 leads to a decrease in pro-inflammatory prostaglandins, which can alleviate inflammation and pain.

Antimicrobial and Antifungal Activities

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial and antifungal activities. The presence of the thiadiazole ring enhances interactions with microbial targets, leading to effective inhibition of growth in various pathogens .

Anticancer Potential

Studies have shown that 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating moderate inhibition of cell proliferation. The mechanism may involve the induction of apoptosis or interference with cell signaling pathways .

The biological activity of 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide is attributed to its interaction with specific molecular targets:

- COX-2 Inhibition : Reduces inflammatory mediators.

- Antimicrobial Action : Disrupts microbial cell membranes or metabolic pathways.

- Anticancer Mechanisms : Induces apoptosis through caspase activation or disrupts cell cycle progression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-methyl-N-(1-phenylethyl)benzenesulfonamide | Similar thiadiazole core | Moderate anti-inflammatory |

| 4-methyl-N-(1-phenylethyl)benzamide | Lacks thiadiazole ring | Lower bioactivity |

| 4-methyl-N-(1-phenylethyl)aniline | Different substituents | Reduced stability |

The unique combination of substituents in 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide enhances its pharmacological profile compared to similar compounds .

Study on Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects demonstrated that the compound significantly reduced edema in animal models when administered at specific dosages. The results indicated a dose-dependent response correlating with COX-2 inhibition levels .

Anticancer Evaluation

In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with this compound resulted in a marked reduction in cell viability as measured by MTT assays. The IC50 values indicated promising anticancer potential compared to known chemotherapeutics .

Q & A

Advanced Research Question

Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., enzymes or receptors). emphasizes using quantum chemical calculations to map reaction pathways and predict binding affinities .

Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS or AMBER suites).

QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity, guiding structural optimization .

What are the solubility challenges associated with this thiadiazole derivative, and what methodological strategies can enhance its bioavailability in in vitro assays?

Intermediate Research Question

Challenges :

- Low solubility in aqueous buffers (common for lipophilic thiadiazoles) limits dose-response accuracy.

Solutions :

Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance dispersion.

Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that convert to active forms intracellularly .

Co-Solvent Systems : Use PEG-400 or cyclodextrins to solubilize the compound without denaturing proteins in assays .

Table 1: Key Physicochemical Properties of 4-Methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide

| Property | Value/Description | Method/Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N₃OS | Calculated via PubChem |

| Molecular Weight | 275.33 g/mol | HRMS |

| Solubility (Water) | <0.1 mg/mL (estimated) | Analog data from |

| LogP (Octanol-Water) | ~3.2 (predicted) | QSPR modeling |

| Melting Point | 180–185°C (estimated) | DSC analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.